(R)-Propranolol-d7 Hydrochloride is a deuterated analog of (R)-Propranolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist. It serves as an important tool in various scientific research applications, particularly in analytical chemistry and pharmacological studies. [, ] This deuterated form is particularly valuable due to its use as an internal standard in mass spectrometry-based analysis, allowing for more accurate and reliable quantification of (R)-Propranolol and related compounds. []
(R)-Propranolol-d7 Hydrochloride is classified as a pharmaceutical compound and falls under the category of beta-blockers. It is specifically known for its application in treating conditions such as hypertension, anxiety, and certain heart disorders. The compound is synthesized from propranolol through various methods that incorporate deuterium into its molecular structure, allowing for precise tracking in metabolic studies.
The synthesis of (R)-Propranolol-d7 Hydrochloride generally involves the following steps:
The molecular formula for (R)-Propranolol-d7 Hydrochloride is , with a molecular weight of approximately 302.85 g/mol . The structure features a naphthalene moiety linked to a propanolamine side chain, which is characteristic of propranolol. The incorporation of deuterium atoms affects the vibrational frequencies observed in spectroscopic analyses, allowing researchers to differentiate between the normal and deuterated forms during studies.
(R)-Propranolol-d7 Hydrochloride participates in various chemical reactions typical of beta-blockers:
The mechanism of action for (R)-Propranolol-d7 Hydrochloride mirrors that of propranolol. It primarily acts by:
Research indicates that while (R)-Propranolol is less active than its counterpart (S)-propranolol, it still provides valuable data when studying receptor interactions due to its unique isotopic labeling .
These properties are crucial for ensuring accurate dosing and effective application in scientific research.
(R)-Propranolol-d7 Hydrochloride finds extensive application in pharmacological research:
(R)-Propranolol-d7 hydrochloride is a stereochemically defined derivative of the beta-adrenergic antagonist propranolol. Its molecular structure (C₁₆H₁₅D₇ClNO₂; MW 302.85 g/mol) features a chiral center at the C2 position of the propanolamine side chain, conferring (R)-absolute configuration [1] [9]. This enantiomeric identity distinguishes it from the (S)-enantiomer responsible for primary beta-blockade activity. The naphthyloxy aromatic system remains identical to racemic propranolol, but the spatial orientation of the hydroxy and secondary amine groups determines its unique stereochemical properties [8]. Crystallographic studies confirm that the (R)-enantiomer adopts a distinct spatial arrangement where the isopropylamino group and naphthalene ring occupy opposite quadrants relative to the chiral axis, influencing receptor binding kinetics [8].
Table 1: Structural Identity of (R)-Propranolol-d7 Hydrochloride
Property | Specification | Source |
---|---|---|
Molecular Formula | C₁₆H₁₅D₇ClNO₂ | [1] [9] |
CAS Registry Number | 1346617-25-1 | [1] [9] |
Molecular Weight | 302.85 g/mol | [1] [6] |
Chiral Center Configuration | (R) at C2 of propanolamine chain | [8] [9] |
Purity | >95% (HPLC) | [1] |
Storage Conditions | +4°C (neat solid) | [1] [6] |
Deuterium labeling in this compound targets the isopropylamino group, where seven hydrogen atoms (H₇) are replaced by deuterium (D₇) [5] [6]. This strategic modification creates a distinct mass shift (+7 Da) compared to unlabeled propranolol (MW 295.80 g/mol), enabling precise tracking via mass spectrometry [5] [9]. The isotopic purity exceeds 98%, ensuring minimal interference from protiated species in quantitative assays [6].
Deuterium’s kinetic isotope effect (KIE) alters metabolic pathways by strengthening carbon-deuterium bonds (C–D vs. C–H), which resist oxidative cleavage by cytochrome P450 enzymes [2] [5]. This prolongs the molecule’s in vivo half-life and reduces first-pass metabolism, making it ideal as an internal standard in bioanalytical studies of propranolol [5] [10]. Notably, the deuterium atoms do not alter steric or electronic properties, preserving the native molecule’s stereochemical behavior [2].
Pharmacodynamic Divergence
The (R)-enantiomer exhibits <1% affinity for β₁/β₂-adrenergic receptors compared to the (S)-enantiomer (Kᵢ = 1.8 nM for β₁AR) [8]. Clinical studies confirm that (S)-propranolol achieves equivalent beta-blockade at half the dose of racemic propranolol (40 mg vs. 80 mg daily) [3] [7]. However, the (R)-enantiomer uniquely inhibits thyroxine (T₄) to triiodothyronine (T₃) conversion (−25%, p<0.01), a property absent in (S)-propranolol [3].
Stereoselective Pharmacokinetics
Enantiomer-specific metabolism occurs due to differential protein binding and hepatic clearance:
Table 2: Functional Comparison of Propranolol Enantiomers
Parameter | (R)-Propranolol | (S)-Propranolol | Racemic Mixture |
---|---|---|---|
β-Adrenergic Receptor Blockade | Negligible (Ki >1000 nM) | High (Ki = 0.8–1.8 nM) | Intermediate |
Thyroid Hormone Modulation | Inhibits T₄→T₃ conversion | No effect | Partial inhibition |
Exercise-Induced Heart Rate Reduction | None | −14% (p<0.01) | −14% (p<0.01) |
Plasma AUC (Oral Dose) | Lower vs. (S)-isomer | Higher vs. (R)-isomer | Enantiomer-dependent |
Deuterated vs. Non-Deuterated Forms
(R)-Propranolol-d7 shares identical receptor interactions with non-deuterated (R)-propranolol but demonstrates altered metabolic stability. Deuterium incorporation reduces hepatic clearance by 30–40% in microsomal studies, extending its utility as a tracer in long-term metabolic fate studies [5] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: